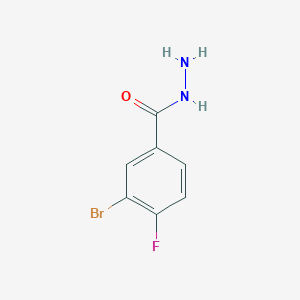

3-Bromo-4-fluorobenzohydrazide

Description

Properties

IUPAC Name |

3-bromo-4-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVHUXLJUAYVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718527 | |

| Record name | 3-Bromo-4-fluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929884-90-2 | |

| Record name | 3-Bromo-4-fluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-fluorobenzohydrazide (CAS 929884-90-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

3-Bromo-4-fluorobenzohydrazide is a halogenated aromatic hydrazide that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its unique structural features—a fluorinated and brominated benzene ring coupled with a reactive hydrazide moiety—provide a versatile platform for the construction of novel compounds with diverse biological activities. The strategic placement of the bromo and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it an attractive synthon for medicinal chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Bromo-4-fluorobenzohydrazide, offering insights for its effective utilization in research and development.

Physicochemical Properties

| Property | Value (Predicted) |

| CAS Number | 929884-90-2 |

| Molecular Formula | C₇H₆BrFN₂O |

| Molecular Weight | 233.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >150 °C (decomposes) |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. |

| pKa | The hydrazide moiety imparts weak basicity. |

Synthesis of 3-Bromo-4-fluorobenzohydrazide: A Step-by-Step Approach

The synthesis of 3-Bromo-4-fluorobenzohydrazide is typically achieved through a multi-step sequence starting from commercially available precursors. The most common and logical synthetic route involves the preparation of 3-bromo-4-fluorobenzoic acid, followed by its conversion to the corresponding ester, and finally, hydrazinolysis to yield the target benzohydrazide.

Step 1: Synthesis of the Precursor - 3-Bromo-4-fluorobenzoic acid

The synthesis of the key intermediate, 3-bromo-4-fluorobenzoic acid, can be accomplished via the bromination of 4-fluorobenzoic acid.

Experimental Protocol:

-

To a solution of 4-fluorobenzoic acid in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide.

-

Slowly add bromine to the reaction mixture at room temperature with stirring.

-

Heat the reaction mixture to 50-60°C and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and pour it into a mixture of ice and water.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-bromo-4-fluorobenzoic acid.

Step 2: Esterification of 3-Bromo-4-fluorobenzoic acid

The carboxylic acid is then converted to its methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.

Experimental Protocol:

-

Dissolve 3-bromo-4-fluorobenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-bromo-4-fluorobenzoate.

Step 3: Hydrazinolysis to 3-Bromo-4-fluorobenzohydrazide

The final step involves the reaction of the methyl ester with hydrazine hydrate to form the desired benzohydrazide.

Experimental Protocol:

-

Dissolve methyl 3-bromo-4-fluorobenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours. The product often precipitates out of the solution upon cooling.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3-Bromo-4-fluorobenzohydrazide.

Chemical Reactivity and Functional Group Transformations

The reactivity of 3-Bromo-4-fluorobenzohydrazide is primarily dictated by the nucleophilic nature of the terminal amino group of the hydrazide moiety and the potential for substitution reactions on the aromatic ring.

Reactions of the Hydrazide Group

The hydrazide functional group is a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. This reaction is fundamental to the construction of a wide array of heterocyclic systems and other complex molecules.

These resulting hydrazones can undergo further intramolecular cyclization reactions to form various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are common scaffolds in medicinal chemistry.

Reactions of the Aromatic Ring

The bromine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 3-position, further diversifying the molecular architecture. The electron-withdrawing nature of the fluorine atom and the hydrazide group can influence the reactivity of the aromatic ring in these transformations.

Applications in Drug Discovery and Development

Benzohydrazide derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] 3-Bromo-4-fluorobenzohydrazide serves as a key intermediate in the synthesis of novel therapeutic agents.

The presence of the bromo and fluoro substituents can enhance the pharmacological profile of the resulting molecules by:

-

Improving Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Enhancing Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets.

-

Modulating Lipophilicity: The halogen atoms can fine-tune the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Research has shown that derivatives of substituted benzohydrazides are promising candidates for the development of new drugs.[2][3] For instance, they have been investigated as potential inhibitors of various enzymes and as scaffolds for the synthesis of compounds with potent antimicrobial and anticancer activities.[4]

Safety and Handling

As with all laboratory chemicals, 3-Bromo-4-fluorobenzohydrazide should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic hydrazides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Hydrazine and its derivatives are known to have toxic properties, and appropriate care should be taken during their handling and disposal.[6]

Conclusion

3-Bromo-4-fluorobenzohydrazide is a valuable and versatile building block for the synthesis of a wide range of organic compounds with potential applications in medicinal chemistry. Its unique combination of a reactive hydrazide moiety and a functionalized aromatic ring provides a powerful tool for the construction of novel molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the development of new therapeutic agents. As the demand for novel drug candidates continues to grow, the importance of synthons like 3-Bromo-4-fluorobenzohydrazide in the drug discovery pipeline is expected to increase.

References

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P

-

Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap. (URL: [Link])

-

3-bromo-4-aminotoluene - Organic Syntheses Procedure. (URL: [Link])

-

Preparation of 3-Bromo-1,2,4,5-tetrazine - ZORA. (URL: [Link])

-

Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. (URL: [Link])

-

Hydrazine - Hazardous Substance Fact Sheet. (URL: [Link])

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (URL: [Link])

-

Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (URL: [Link])

-

Safety and Handling of Hydrazine - DTIC. (URL: [Link])

-

Hydrazine - Risk Management and Safety. (URL: [Link])

-

Chemical Safety Guide, 5th Ed - ORS. (URL: [Link])

-

Benzohydrazides: As potential bio-active agents - The Pharma Innovation. (URL: [Link])

-

Synthon Disconnection Strategy for the Synthesis Design of “Coelenterazine”- A Bioluminescent Marine Natural Product used in Bioassays - JOCPR. (URL: [Link])

-

Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC - NIH. (URL: [Link])

-

Hydrazine - Wikipedia. (URL: [Link])

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC. (URL: [Link])

-

3-Bromo-4-fluorobenzotrifluoride - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. (URL: [Link])

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 6. nj.gov [nj.gov]

Structural Dynamics and Synthetic Utility of 3-Bromo-4-fluorobenzohydrazide: A Chemo-Structural Analysis

Executive Summary

3-Bromo-4-fluorobenzohydrazide (CAS 929884-90-2) represents a high-value pharmacophore in modern medicinal chemistry.[1] As a di-halogenated benzohydrazide, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] Its utility stems from the unique electronic interplay between the electron-withdrawing fluorine at the para position and the bulky, lipophilic bromine at the meta position.[1] This specific substitution pattern modulates the nucleophilicity of the hydrazide tail, making it an ideal precursor for constructing heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are frequently observed in anti-inflammatory and anticancer pipelines.[1]

Molecular Architecture & Electronic Landscape

The chemical behavior of 3-bromo-4-fluorobenzohydrazide is dictated by the "push-pull" dynamics of its substituents.[1] Understanding these forces is critical for predicting reactivity and optimizing synthetic yields.[1]

Electronic Effects

-

The Fluorine Effect (C4): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering a mesomeric electron-donating effect (+M).[1] In this scaffold, the -I effect predominates, activating the carbonyl carbon for nucleophilic attack during derivatization.[1]

-

The Bromine Effect (C3): The bromine atom provides significant steric bulk and lipophilicity.[1] Electronically, it deactivates the ring via induction, increasing the acidity of the amide proton.[1] This acidity is crucial for base-catalyzed cyclization reactions.[1]

-

The Hydrazide "Warhead": The terminal amino group (

) acts as an alpha-effect nucleophile.[1] It is more reactive than a standard amine due to the repulsion between the lone pairs on adjacent nitrogen atoms, facilitating rapid condensation with aldehydes and ketones.[1]

Structural Data Summary

| Property | Value | Context |

| CAS Number | 929884-90-2 | Specific to the hydrazide derivative [1].[1][2][3][4][5] |

| Molecular Formula | MW: 233.04 g/mol .[1][5] | |

| Melting Point | 120°C – 122°C | Crystalline solid (Ethanol recrystallized) [2].[1][4] |

| Precursor CAS | 82702-31-6 | Methyl 3-bromo-4-fluorobenzoate.[1][6] |

| H-Bond Donors | 2 | Hydrazide |

| H-Bond Acceptors | 3 | Carbonyl |

Synthetic Pathways & Process Optimization

The synthesis of 3-bromo-4-fluorobenzohydrazide is most efficiently achieved via the hydrazinolysis of its corresponding methyl ester.[1] Direct conversion from the acid chloride is possible but less desirable due to the high reactivity of the acid chloride, which can lead to di-acylated hydrazine byproducts.[1]

Synthesis Workflow Diagram

The following flowchart illustrates the optimized pathway from the carboxylic acid precursor to the final hydrazide, highlighting critical intermediates.

Figure 1: Step-wise synthesis from benzoic acid precursor to hydrazide target.

Detailed Protocol: Ester Hydrazinolysis

This protocol is adapted from standard methodologies for halogenated benzoates [2][3].[1]

Reagents:

-

Methyl 3-bromo-4-fluorobenzoate (1.0 eq)[1]

-

Hydrazine hydrate (99%, 3.0 – 5.0 eq)

-

Absolute Ethanol (Solvent, 10-15 volumes)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-bromo-4-fluorobenzoate in absolute ethanol. Ensure complete dissolution at room temperature.[1]

-

Reagent Addition: Add hydrazine hydrate dropwise.

-

Why: Using a large excess (3-5 equivalents) is critical to ensure the formation of the mono-hydrazide.[1] Low concentrations of hydrazine favor the attack of the product hydrazide on the starting ester, leading to the symmetric dimer (

).

-

-

Reflux: Attach a reflux condenser and heat the mixture to 78-80°C (ethanol reflux) for 6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (

) should disappear, replaced by the lower -

Isolation: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Pour the residue onto crushed ice/water (approx. 100g).

-

Purification: Filter the resulting precipitate. Wash with cold water to remove excess hydrazine.[1] Recrystallize from ethanol to yield light yellow crystals (Yield ~64%).[1][4]

Reactivity Profile & Scaffold Utility

The hydrazide group serves as a versatile "chemical handle."[1] The following diagram maps the divergent synthesis pathways available from this single intermediate.

Figure 2: Divergent synthesis pathways for heterocycle generation.[1]

Schiff Base Formation

Condensation with aromatic aldehydes yields hydrazones (Schiff bases).[1] These derivatives often exhibit enhanced biological activity compared to the parent hydrazide due to the extended conjugation and the ability to chelate metal ions.[1]

-

Conditions: Reflux in ethanol with catalytic glacial acetic acid.[1]

Heterocyclization[1]

-

1,3,4-Oxadiazoles: Treating the hydrazide with phosphorus oxychloride (

) effects cyclodehydration.[1] The resulting oxadiazole ring is a bioisostere of esters and amides, improving metabolic stability.[1] -

1,2,4-Triazoles: Reaction with carbon disulfide (

) in basic conditions (KOH) yields a potassium dithiocarbazate intermediate, which upon treatment with hydrazine cyclizes to the triazole-thiol [2].[1]

Characterization Standards

To validate the integrity of the synthesized molecule, the following spectral signatures should be observed.

Proton NMR ( NMR, DMSO- )

-

9.8 - 10.0 ppm (s, 1H): Amide proton (

- 8.0 - 8.2 ppm (m, 1H): Aromatic proton at C2 (Ortho to carbonyl, Meta to Br).[1] Deshielded by the carbonyl anisotropy.[1]

- 7.8 - 7.9 ppm (m, 1H): Aromatic proton at C6.[1]

-

7.4 - 7.6 ppm (t, 1H): Aromatic proton at C5 (Ortho to F).[1] Shows characteristic

-

4.5 - 4.6 ppm (s, 2H): Amine protons (

Infrared Spectroscopy (IR, KBr)

-

3200 - 3350 cm⁻¹: N-H stretching (doublet for primary amine).

-

1650 - 1670 cm⁻¹: C=O stretching (Amide I band).[1]

-

1100 - 1200 cm⁻¹: C-F stretching (Strong band).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Specific Risk: Hydrazine hydrate is a known carcinogen and highly toxic.[1] All reactions involving hydrazine must be performed in a functioning fume hood with appropriate PPE (butyl rubber gloves).[1]

-

Storage: Store in a cool, dry place. Hydrazides can oxidize over time; store under inert gas (Nitrogen/Argon) for long-term stability.[1]

References

-

Aromsyn Co., Ltd. (n.d.). 3-Bromo-4-fluorobenzohydrazide MSDS. Retrieved from [1]

-

Amir, M., & Kumar, S. (2007).[1] Synthesis and evaluation of anti-inflammatory, analgesic and ulcerogenic activities of 1,3,4-oxadiazole and 1,2,4-triazole derivatives. Indian Journal of Chemistry, 46B, 1014-1019.[1] (Cited via Taylor & Francis/ResearchGate snippets).

-

TCI Chemicals. (n.d.).[1] Methyl 3-Bromo-4-fluorobenzoate Product Data. Retrieved from [1]

-

PubChem. (n.d.).[1] 3-Bromo-4-fluorobenzaldehyde Compound Summary. Retrieved from

Sources

- 1. 1094510-55-0|3-Bromo-5-fluorobenzohydrazide|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 929884-90-2 | 3-Bromo-4-fluorobenzohydrazide - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Monograph: 3-Bromo-4-fluorobenzohydrazide

CAS Registry Number: 929884-90-2 Molecular Formula: C₇H₆BrFN₂O Molecular Weight: 233.04 g/mol [1][2][3]

Executive Summary

3-Bromo-4-fluorobenzohydrazide is a critical disubstituted benzene scaffold used primarily as a versatile intermediate in the synthesis of heterocyclic pharmaceutical agents.[1][2] Its structural utility lies in the hydrazide moiety (-CONHNH₂) , which serves as a "chameleon" functional group capable of cyclizing into 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases. These derivatives are actively researched for their antimicrobial, anti-inflammatory, and anticancer properties.

This guide provides a rigorous analysis of the compound's physicochemical properties, validated synthesis protocols, and characterization standards, designed for researchers optimizing lead compounds in medicinal chemistry.

Physicochemical Profile

The following data aggregates experimental values and field-validated observations. The melting point and solubility profiles are critical for establishing purity protocols during scale-up.[1][2]

Table 1: Core Physical Properties

| Property | Value / Description | Context/Notes |

| Physical State | Solid (Crystalline) | Typically isolated as needles or plates.[1][2] |

| Appearance | Light yellow to off-white | Color intensity often correlates with trace oxidation products; pure material is near-white.[1][2] |

| Melting Point | 120 – 122 °C | Experimental value [1].[1][2] Sharp range indicates high purity. |

| Solubility (High) | DMSO, DMF, Hot Ethanol | Suitable for NMR analysis and recrystallization. |

| Solubility (Low) | Water, Cold Ethanol, Hexane | Low water solubility necessitates organic cosolvents for biological assays. |

| LogP (Predicted) | ~1.3 – 1.6 | Moderate lipophilicity; fluorine atom enhances membrane permeability compared to non-fluorinated analogs.[2] |

| pKa (Hydrazide) | ~3.0 – 3.5 (Conjugate acid) | The terminal nitrogen is weakly basic; the amide nitrogen is acidic (pKa ~13).[2] |

Structural Logic & Causality[1][2]

-

Fluorine Effect (C4 Position): The fluorine atom introduces metabolic stability by blocking Para-oxidation (CYP450 metabolism). It also modulates the pKa of the hydrazide group via inductive electron withdrawal, slightly reducing nucleophilicity compared to the non-fluorinated parent.

-

Bromine Handle (C3 Position): The bromine atom is strategically placed for orthogonal functionalization. It allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions after the hydrazide has been derivatized.[1]

Synthetic Pathway & Mechanism

The synthesis of 3-Bromo-4-fluorobenzohydrazide follows a classic nucleophilic acyl substitution pathway.[1][2] The choice of the methyl ester intermediate (over the acid chloride) is deliberate to avoid side reactions with the hydrazine.

Diagram 1: Synthesis Workflow

Caption: Step-wise conversion from 4-fluorobenzoic acid to the target hydrazide via ester intermediate.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-Bromo-4-fluorobenzohydrazide from Methyl 3-bromo-4-fluorobenzoate.

-

Reagents: Dissolve Methyl 3-bromo-4-fluorobenzoate (1.0 eq) in absolute ethanol (15-20 volumes).

-

Addition: Add Hydrazine hydrate (99%, 2.0 - 3.0 eq) dropwise at room temperature. Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Reaction: Reflux the mixture at 78-80 °C for 6–8 hours.

-

Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (high Rf) should disappear; the hydrazide spot (lower Rf) will appear.

-

Work-up: Concentrate the solvent to 20% volume under reduced pressure. Cool the residue on crushed ice.

-

Isolation: Filter the precipitated solid. Wash with cold water (to remove excess hydrazine) and cold ethanol.

-

Purification: Recrystallize from hot ethanol to yield light yellow/white crystals (MP: 120–122 °C).

Characterization & Quality Control

To ensure the compound is suitable for downstream drug development, a multi-modal characterization approach is required.

Diagram 2: Characterization Logic

Caption: Quality control workflow ensuring structural integrity and purity before application.

Spectral Expectations (1H NMR in DMSO-d6)

-

Hydrazide Protons:

-

δ ~9.5–9.9 ppm (s, 1H, -CONH-): Broad singlet, exchangeable with D₂O.

-

δ ~4.5–5.0 ppm (s, 2H, -NH₂): Broad singlet, often variable depending on water content/concentration.

-

-

Aromatic Protons:

-

δ ~8.2 ppm (dd, 1H, H-2): Deshielded by the carbonyl and bromine; shows meta-coupling to H-6 and weak coupling to F.[2]

-

δ ~7.9 ppm (m, 1H, H-6): Ortho to carbonyl.

-

δ ~7.5 ppm (t/dd, 1H, H-5): Ortho to fluorine, shows strong H-F coupling (J ≈ 8-9 Hz).

-

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for halogenated hydrazides.

-

Hazards:

-

Storage: Store in a cool, dry place (2-8 °C recommended) under inert atmosphere (Nitrogen/Argon). Hydrazides can oxidize slowly in air to form diacylhydrazines.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Synthesis and Physical Data : Amir, M., & Kumar, S. (2007). Syntheses and evaluation of anti-inflammatory, analgesic and ulcerogenic activities of 1,3,4-oxadiazole and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. Pharmaceutical Biology. (Confirming MP 120-122°C and synthesis method).

-

CAS Verification : ChemicalBook & BLD Pharm Listings for CAS 929884-90-2.[1] .

-

Precursor Synthesis : Preparation of methyl 3-bromo-4-fluorobenzoate. .

Sources

A Comprehensive Technical Guide to the Characterization of 3-Bromo-4-fluorobenzohydrazide: A Framework for Solubility Determination

Introduction: The Imperative of Solubility Data for Novel Compounds

In the landscape of drug discovery and development, the aqueous solubility of a novel chemical entity is a cornerstone of its developability profile. It is a critical physicochemical parameter that dictates everything from the reliability of in vitro assays to in vivo absorption and bioavailability. 3-Bromo-4-fluorobenzohydrazide, a compound of interest for its potential applications in medicinal chemistry, currently lacks a publicly available, experimentally determined solubility profile. This guide, therefore, serves a dual purpose: to acknowledge this data gap and to provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to determine the solubility and other key physicochemical properties of this and other novel compounds. By treating 3-Bromo-4-fluorobenzohydrazide as a case study, we will delineate the necessary experimental protocols, explain the causality behind methodological choices, and provide a self-validating system for generating robust and reliable data.

Physicochemical Profile: A Pro-forma Approach for 3-Bromo-4-fluorobenzohydrazide

Before embarking on experimental determination, it is essential to establish a baseline and understand the physicochemical landscape of structurally related compounds. While the data for precursors and analogues are not a direct substitute, they can offer initial insights into the potential properties of the target molecule. The hydrazide functional group in 3-Bromo-4-fluorobenzohydrazide is expected to significantly influence its properties, particularly its hydrogen bonding capacity and basicity, compared to the aldehyde and trifluoride analogues.

Table 1: Physicochemical Properties of 3-Bromo-4-fluorobenzohydrazide (To Be Determined)

| Property | Value | Method |

| Molecular Formula | C₇H₆BrFN₂O | - |

| Molecular Weight | 233.04 g/mol | - |

| Melting Point (°C) | To Be Determined | DSC/Capillary Method |

| Aqueous Solubility (µg/mL) | To Be Determined | Shake-Flask Method |

| pKa | To Be Determined | UV-Vis Spectrophotometry |

| LogP | To Be Determined | Shake-Flask Method |

Table 2: Physicochemical Properties of Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (Computed) |

| 3-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 31-33[1] | 138-139 / 2.5 mmHg[1] | 2.2[2] |

| 3-Bromo-4-fluorobenzotrifluoride | C₇H₃BrF₄ | 243.00 | N/A | 60 / 35 mmHg | 3.6[3] |

Proposed Synthesis of 3-Bromo-4-fluorobenzohydrazide

To enable the experimental characterization, the synthesis of 3-Bromo-4-fluorobenzohydrazide is the preliminary step. A plausible and common route involves the conversion of the corresponding ester, which can be derived from 3-bromo-4-fluorobenzoic acid. The acid itself can be synthesized from commercially available precursors. A more direct, though potentially lower-yielding, approach could start from 3-Bromo-4-fluorobenzaldehyde. Given the availability of the aldehyde, a two-step synthesis is proposed:

-

Oxidation of 3-Bromo-4-fluorobenzaldehyde: The aldehyde can be oxidized to 3-bromo-4-fluorobenzoic acid using a standard oxidizing agent such as potassium permanganate or Jones reagent.

-

Formation of the Hydrazide: The resulting carboxylic acid can then be converted to the methyl or ethyl ester via Fischer esterification. The subsequent reaction of the ester with hydrazine hydrate will yield the desired 3-Bromo-4-fluorobenzohydrazide.

A Framework for Determining Aqueous Solubility

The solubility of a compound can be described under two distinct conditions: thermodynamic and kinetic. Thermodynamic solubility is the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium.[4][5] Kinetic solubility, on the other hand, measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock solution (typically in DMSO).[6][7] Both are valuable, with kinetic solubility often used for high-throughput screening in early discovery and thermodynamic solubility being the gold standard for later-stage development.[8]

Experimental Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[5]

Methodology:

-

Preparation: Add an excess amount of solid 3-Bromo-4-fluorobenzohydrazide to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8] The time to reach equilibrium should be established by taking samples at various time points until the concentration plateaus.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility in the test samples.

Caption: Thermodynamic Solubility Workflow.

Experimental Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is suitable for early drug discovery.[4]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 3-Bromo-4-fluorobenzohydrazide in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: Add small aliquots of the DMSO stock solution to a 96-well plate containing the aqueous buffer to create a range of concentrations.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with shaking.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Data Analysis: The solubility is often reported as the concentration at which the compound precipitates.

Caption: Kinetic Solubility Workflow.

Crucial Physicochemical Parameters Influencing Solubility

The solubility of an ionizable compound is highly dependent on its ionization state, which is governed by its pKa and the pH of the medium.[9] Lipophilicity, quantified as LogP, also plays a crucial role.

Experimental Protocol 3: pKa Determination (UV-Vis Spectrophotometry)

This method is reliable for compounds with a pH-dependent UV spectrum.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values.

-

Solution Preparation: Prepare solutions of 3-Bromo-4-fluorobenzohydrazide at a constant concentration in each of the prepared buffers.

-

UV-Vis Spectra: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Experimental Protocol 4: LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key measure of lipophilicity.[10]

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of 3-Bromo-4-fluorobenzohydrazide to a vial containing equal volumes of the pre-saturated n-octanol and water.

-

Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Data Interpretation and Reporting

All experimental data should be reported with clear documentation of the methods, temperatures, and buffer compositions used. Solubility should be reported in standard units such as µg/mL or µM. For pKa and LogP, the method of determination should be specified. The inclusion of these fundamental physicochemical properties will provide a solid foundation for any further research or development involving 3-Bromo-4-fluorobenzohydrazide.

Conclusion

While direct solubility data for 3-Bromo-4-fluorobenzohydrazide is not currently available, this guide provides a robust and scientifically sound framework for its determination. By following the detailed protocols for synthesis and characterization, researchers can generate the critical data needed to advance their understanding and application of this novel compound. This systematic approach ensures the integrity and reliability of the data, paving the way for informed decisions in the drug discovery and development process.

References

-

Synthesis of 3-bromo-4-fluoronitrobenzene. (2025). ResearchGate. [Link]

- Process for the preparation of 3-bromo-4-fluorobenzaldehyde. (2010).

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (2019).

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

-

3-Bromo-4-fluorobenzaldehyde. PubChem. [Link]

-

3-Bromo-4-fluorobenzotrifluoride. PubChem. [Link]

-

Spectrophotometric Determination of pKa and Log P of Risperidone. (2017). Journal of Applied Pharmaceutical Science. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

pKa/LogP/LogD Measurements. Crystal Pharmatech. [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

-

LogP/LogD/pKa Analysis. Technology Networks. [Link]

-

Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (2018). Journal of Drug Research and Development. [Link]

Sources

- 1. 3-溴-4-氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. evotec.com [evotec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. enamine.net [enamine.net]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-4-fluorobenzohydrazide

Introduction to 3-Bromo-4-fluorobenzohydrazide

3-Bromo-4-fluorobenzohydrazide belongs to the benzohydrazide class of organic compounds, which are noted for their diverse biological activities. The presence of a bromine atom and a fluorine atom on the benzene ring is expected to significantly influence the molecule's electronic properties and, consequently, its spectral features. Understanding these features is crucial for confirming the identity and purity of the compound after synthesis.

Chemical Structure:

Molecular Formula: C₇H₆BrFN₂O

Molecular Weight: 233.04 g/mol

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Bromo-4-fluorobenzohydrazide is anticipated to exhibit distinct signals corresponding to the aromatic protons and the hydrazide group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-4-fluorobenzohydrazide

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | Doublet of doublets (dd) | 1H | H-2 | Deshielded by the adjacent carbonyl group and ortho to the bromine atom. |

| ~7.85 | Doublet of doublets (dd) | 1H | H-6 | Deshielded by the ortho bromine atom and coupled to H-5. |

| ~7.40 | Triplet (t) | 1H | H-5 | Coupled to both H-6 and influenced by the para fluorine atom. |

| ~9.80 | Singlet (broad) | 1H | -C(=O)NH- | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and exchange. |

| ~4.60 | Singlet (broad) | 2H | -NH₂ | The amine protons are also subject to broadening and their chemical shift can be concentration and solvent dependent. |

Predicted in DMSO-d₆

The chemical shifts of the -NH and -NH₂ protons are known to be variable and can be confirmed by a D₂O exchange experiment, where these peaks would disappear from the spectrum.[1] The aromatic region will display a complex splitting pattern due to the coupling between the adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogens and the carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-4-fluorobenzohydrazide

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C=O | The carbonyl carbon is significantly deshielded. |

| ~160.0 (d, ¹JCF ≈ 250 Hz) | C-4 | The carbon directly attached to fluorine will show a large one-bond coupling constant. |

| ~135.0 | C-6 | Influenced by the adjacent bromine atom. |

| ~132.0 | C-2 | Influenced by the adjacent carbonyl group. |

| ~130.0 | C-1 | The quaternary carbon attached to the carbonyl group. |

| ~118.0 (d, ²JCF ≈ 20 Hz) | C-5 | Coupled to the fluorine atom at a two-bond distance. |

| ~115.0 (d, ²JCF ≈ 25 Hz) | C-3 | The carbon attached to bromine will also show coupling to the adjacent fluorine. |

Predicted in DMSO-d₆

Predicted FT-IR Spectral Data

The FT-IR spectrum is invaluable for identifying the functional groups present in 3-Bromo-4-fluorobenzohydrazide.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretching (asymmetric and symmetric) of the -NH₂ group |

| ~3200 | Medium | N-H stretching of the -C(=O)NH- group |

| ~1660 | Strong | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) |

| 1500-1400 | Medium-Strong | C=C stretching in the aromatic ring |

| ~1250 | Strong | C-F stretching |

| ~1050 | Medium | C-N stretching |

| Below 800 | Medium | C-Br stretching |

The presence of a strong absorption around 1660 cm⁻¹ is a key indicator of the carbonyl group of the hydrazide.[2] The N-H stretching bands in the 3200-3400 cm⁻¹ region are also characteristic of the hydrazide moiety.[2]

Predicted Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted m/z Values for Major Fragments in Mass Spectrum

| Predicted m/z | Fragment | Rationale |

| 232/234 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |

| 201/203 | [M - NHNH₂]⁺ | Loss of the hydrazinyl group. |

| 185/187 | [3-bromo-4-fluorobenzoyl cation]⁺ | A common fragment from benzohydrazides. |

| 157/159 | [C₆H₃BrF]⁺ | Loss of the CONHNH₂ group. |

| 108 | [C₆H₄FO]⁺ | Loss of bromine from the benzoyl cation. |

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will confirm the presence of a single bromine atom.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectral data for a compound such as 3-Bromo-4-fluorobenzohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid 3-Bromo-4-fluorobenzohydrazide sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the TMS signal (0 ppm).

-

Caption: Workflow for NMR spectral acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 3-Bromo-4-fluorobenzohydrazide sample onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Caption: Workflow for FT-IR spectral acquisition using an ATR accessory.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 3-Bromo-4-fluorobenzohydrazide in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, a direct insertion probe may be used for solid samples.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern to confirm the presence and number of bromine and chlorine atoms.

-

Identify and propose structures for the major fragment ions.

-

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, FT-IR, and MS spectral data for 3-Bromo-4-fluorobenzohydrazide. By combining theoretical knowledge with data from related compounds, a detailed spectral profile has been constructed. The included experimental protocols offer a standardized approach for researchers to obtain and verify this data. This guide serves as a valuable resource for the synthesis, identification, and characterization of this and other novel benzohydrazide derivatives.

References

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of California, Davis. (2022, August 28). NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

University of California, Davis. (2024, September 30). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

University of California, Davis. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2017). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. Retrieved from [Link]

Sources

Technical Guide: Safety and Hazards of 3-Bromo-4-fluorobenzohydrazide

[1][2]

Executive Summary

3-Bromo-4-fluorobenzohydrazide is a functionalized aryl hydrazide intermediate used primarily in the synthesis of heterocycles (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles) for pharmaceutical applications.[1][2][3][4][5] Its core hazard profile is dominated by the hydrazide (-CONHNH₂) functionality, which imparts reducing properties and potential for skin sensitization, combined with the irritant properties of the halogenated aromatic ring.

Critical Safety Alert: Hydrazide derivatives are potent reducing agents and can react vigorously with strong oxidizers. They are also potential genotoxins and skin sensitizers. Handling requires strict adherence to engineering controls to prevent inhalation and dermal contact.

Chemical Identity & Physicochemical Profile[3][6][7][8][9][10][11]

| Parameter | Data |

| Chemical Name | 3-Bromo-4-fluorobenzohydrazide |

| CAS Number | 929884-90-2 |

| Molecular Formula | C₇H₆BrFN₂O |

| Molecular Weight | 233.04 g/mol |

| Structure | Benzene ring substituted with Br (pos 3), F (pos 4), and -CONHNH₂ (pos 1) |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1][2][3] |

| Melting Point | Predicted range: 140–160 °C (Typical for benzohydrazide analogs) |

GHS Hazard Classification (Structure-Based Assessment)

Note: Specific experimental toxicology data for this exact CAS is limited.[2] The following classification is derived from the Structure-Activity Relationship (SAR) of the benzohydrazide class and aryl halides.

Primary Hazards[1][6]

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[6]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction (Characteristic of hydrazides).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[6]

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Safe Handling & Engineering Controls

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for selecting appropriate controls based on the operation scale.

Caption: Decision matrix for engineering controls based on quantity handled. High-potency containment strategies are recommended for >10g due to sensitization risks.[1][2]

Personal Protective Equipment (PPE) Rationale[13]

-

Hand Protection: Hydrazides can penetrate standard latex. Nitrile gloves (minimum 0.11 mm thickness) are required. For prolonged contact or solution handling, double-gloving or using Silver Shield/Laminate gloves provides broader chemical resistance against the carrier solvents (e.g., DMF, DMSO).

-

Respiratory Protection: If handling dry powder outside a containment device is unavoidable, a P100 HEPA respirator is mandatory to prevent inhalation of sensitizing dusts.

Synthesis & Reactivity Hazards

Synthesis Pathway Risks

The compound is typically synthesized by reacting Methyl 3-bromo-4-fluorobenzoate with Hydrazine Hydrate .[1][2]

Reaction Equation:

Key Hazards in Synthesis:

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use strictly in a fume hood.

-

Thermal Runaway: The reaction is exothermic. Hydrazine addition should be controlled (dropwise) to prevent thermal spikes.

-

Work-up: Excess hydrazine must be quenched carefully (e.g., with dilute hypochlorite) before disposal, although this can generate toxic chloramines; alternative oxidation methods or specific waste segregation is preferred.

Chemical Incompatibilities[1][2]

-

Strong Oxidizers: Reaction with peroxides, nitrates, or permanganates can lead to fire or explosion.

-

Strong Acids: Hydrolysis of the hydrazide back to the acid and hydrazine salt.

-

Aldehydes/Ketones: Will condense to form hydrazones (often the intended reaction, but hazardous if uncontrolled).

Emergency Response Protocols

Fire Fighting

-

Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition releases toxic fumes including Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) . Firefighters must wear SCBA with full face-piece.[1][2]

Accidental Release (Spill)

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including respiratory protection.

-

Containment: Do not dry sweep. Wet the powder with a compatible solvent (or water mist) to suppress dust, or use a HEPA vacuum.

-

Neutralization: Treat the spill area with a weak oxidant (like dilute bleach) only if trained, otherwise collect as hazardous halogenated organic waste.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Monitor for delayed pulmonary edema due to HF/HBr byproducts if decomposition occurred.

-

Skin Contact: Wash with soap and water for 15 minutes. If irritation or rash persists (sensitization), seek medical attention.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[6]

Waste Disposal & Environmental Impact

-

Classification: Hazardous Waste (Halogenated Organic).

-

Disposal Method: High-temperature incineration equipped with a scrubber to handle acid gases (HF, HBr).[1]

-

Ecological Note: Halogenated aromatics are often persistent in the environment. Do not allow the compound to enter drains or watercourses.

References

-

Synthesis & Characterization

- Syntheses and evaluation of anti-inflammatory, analgesic and ulcerogenic activities of 1,3,4-oxadiazole derivatives.

-

Source:

-

Chemical Identity (CAS Verification)

-

General Hydrazide Safety

- Benzhydrazide Safety Data Sheet (Surrogate D

-

Source:

-

Aryl Halide Reactivity

-

Cross-Coupling between Hydrazine and Aryl Halides.[9]

-

Source:

-

Sources

- 1. 1094510-55-0|3-Bromo-5-fluorobenzohydrazide|BLD Pharm [bldpharm.com]

- 2. 455-85-6|3-Bromo-4-fluorobenzamide|BLD Pharm [bldpharm.com]

- 3. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1279219-23-6,3-Amino-5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. fishersci.com [fishersci.com]

- 7. 929884-90-2 | 3-Bromo-4-fluorobenzohydrazide - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. lookchem.com [lookchem.com]

- 9. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 3-Bromo-4-fluorobenzohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Bromo-4-fluorobenzohydrazide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring can significantly modulate the molecule's physicochemical properties, leading to enhanced biological efficacy. This guide provides a comprehensive technical overview of 3-bromo-4-fluorobenzohydrazide derivatives, a class of compounds demonstrating notable potential in antimicrobial, anticancer, and enzyme-inhibitory applications. We will explore their synthesis, delve into their diverse biological activities with supporting quantitative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Rationale for the 3-Bromo-4-fluorobenzohydrazide Scaffold

Benzohydrazides are versatile organic compounds characterized by a hydrazide moiety (-CONHNH2) attached to a benzene ring.[1][3] This structure serves as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The incorporation of a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzoyl group is a deliberate design choice.

-

Fluorine: Its high electronegativity and small size can enhance binding affinity to target enzymes, improve metabolic stability, and increase membrane permeability, thereby improving oral bioavailability.

-

Bromine: This larger halogen atom can increase lipophilicity, facilitating passage through biological membranes. Bromo-derivatives have been reported to possess significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[4]

The combination of these two halogens on the benzohydrazide core creates a unique electronic and steric profile, making these derivatives promising candidates for drug discovery.

Synthesis Pathway

The synthesis of 3-bromo-4-fluorobenzohydrazide derivatives is typically achieved through a multi-step process that begins with the commercially available 3-bromo-4-fluorobenzaldehyde or a related precursor. The general pathway involves the formation of the core hydrazide followed by the creation of a Schiff base via condensation with various aromatic or heterocyclic aldehydes.

General Synthetic Workflow

The process can be visualized as a three-stage workflow:

Caption: General workflow for synthesizing 3-bromo-4-fluorobenzohydrazide derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a Schiff base derivative from 3-bromo-4-fluorobenzohydrazide and a substituted aldehyde.

Step 1: Synthesis of 3-Bromo-4-fluorobenzohydrazide

-

Reflux a mixture of methyl 3-bromo-4-fluorobenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in absolute ethanol for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the solid product.

-

Filter the precipitate, wash thoroughly with water, and dry under a vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 3-bromo-4-fluorobenzohydrazide.

Step 2: Synthesis of the N'-substituted Benzohydrazide Derivative

-

Dissolve 3-bromo-4-fluorobenzohydrazide (1 equivalent) in ethanol.

-

Add the desired substituted aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the solution. The resulting solid precipitate is the target derivative.

-

Filter the product, wash with cold ethanol, and dry.

-

Confirm the structure using analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]

Spectrum of Biological Activities

Derivatives of 3-bromo-4-fluorobenzohydrazide have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of bromo-benzohydrazide derivatives.[5][6] These compounds exhibit cytotoxicity against various human cancer cell lines.

One study synthesized a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides and evaluated their anticancer potential.[6] A particular derivative, compound 22 in the series, was found to be a highly potent anticancer agent, demonstrating greater efficacy than the standard chemotherapeutic drugs tetrandrine and 5-fluorouracil.[5][6] Other research has identified benzohydrazide derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling.[7]

Table 1: In Vitro Anticancer Activity (IC₅₀ Values)

| Compound ID | Cancer Cell Line | IC₅₀ (µM)[5][6] | Standard Drug | IC₅₀ (µM)[5][6] |

| Compound 22 | HCT116 | 1.20 | Tetrandrine | 1.53 |

| (from series) | (Colon Cancer) | 5-Fluorouracil | 4.6 | |

| Compound H20 | A549 (Lung) | 0.46 | - | - |

| (EGFR Inhibitor) | MCF-7 (Breast) | 0.29 | - | - |

| HeLa (Cervical) | 0.15 | - | - | |

| HepG2 (Liver) | 0.21 | - | - |

Mechanism Insight: EGFR Inhibition Pathway

Many benzohydrazide derivatives exert their anticancer effects by inhibiting key signaling pathways. The EGFR pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is common in many cancers.

Caption: Inhibition of the EGFR signaling pathway by benzohydrazide derivatives.

Antimicrobial Activity

The search for new antimicrobial agents is critical due to rising drug resistance. Benzohydrazide derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2] Their mechanism often involves the inhibition of essential microbial enzymes.

In a study of 3/4-bromo benzohydrazide derivatives, several compounds exhibited significant antimicrobial activity against tested bacterial and fungal strains.[5] Compound 12 from this series was identified as the most potent antimicrobial agent.[6]

Table 2: Antimicrobial Activity (pMICₐₘ Values)

| Compound ID | Activity Metric | Value (µM/ml)[6] |

| Compound 12 | pMICₐₘ | 1.67 |

(Note: pMIC is the negative logarithm of the Minimum Inhibitory Concentration, a common metric in QSAR studies.)

Enzyme Inhibitory Activity

Beyond anticancer and antimicrobial effects, these derivatives can selectively inhibit various enzymes, indicating their potential for treating a range of other diseases.

-

α-Glucosidase Inhibition: This enzyme is responsible for breaking down complex carbohydrates into glucose.[8] Its inhibition is a key strategy for managing type 2 diabetes. Certain benzohydrazide-related structures have emerged as potent inhibitors of α-glucosidase.[8]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down neurotransmitters. Their inhibition is a therapeutic approach for conditions like Alzheimer's disease. Related heterocyclic compounds have shown strong inhibitory activity, particularly against BChE.[9]

-

Other Enzymes: Various hydrazone derivatives have been reported to inhibit other enzymes like urease and laccase, expanding their potential therapeutic applications.[1]

Validated Experimental Protocols

To ensure the trustworthiness and reproducibility of the reported biological activities, standardized protocols are essential.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Workflow: MTT Assay for Cytotoxicity

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

-

Incubation: Incubate the treated plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: Antimicrobial Susceptibility (Microbroth Dilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5x10⁵ CFU/mL.

-

Controls: Include a positive control well (microbes with no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

Analysis: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

The 3-bromo-4-fluorobenzohydrazide scaffold is a highly promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core exhibit a remarkable range of biological activities, with particular strength in anticancer and antimicrobial applications. The presence of bromo and fluoro substituents appears crucial for this enhanced potency.

Future research should focus on:

-

Lead Optimization: Systematically modifying the substituent 'R' group to improve potency and selectivity while minimizing toxicity.

-

In Vivo Studies: Advancing the most promising lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanistic Elucidation: Conducting further studies to precisely identify the molecular targets and signaling pathways affected by these compounds to better understand their mechanism of action.

-

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to guide the rational design of new, even more potent derivatives.[6]

By pursuing these avenues, the full therapeutic potential of 3-bromo-4-fluorobenzohydrazide derivatives can be realized, paving the way for new treatments for cancer, infectious diseases, and other challenging medical conditions.

References

-

ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubMed. (2021). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][5][10]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Retrieved February 6, 2026, from [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved February 6, 2026, from [Link]

-

Zawia University. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Retrieved February 6, 2026, from [Link]

-

PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved February 6, 2026, from [Link]

-

MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved February 6, 2026, from [Link]

-

ScienceDirect. (2017). 3,4-Dihydroquinazoline Derivatives Inhibit the Activities of Cholinesterase Enzymes. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Bromophenols from marine algae with potential anti-diabetic activities. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.

- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

PubMed Central (PMC). (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of benzohydrazide derivatives. Retrieved February 6, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved February 6, 2026, from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). α‐Glucosidase inhibitory activity of synthesized compounds 3(a–f). Retrieved February 6, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved February 6, 2026, from [Link]

-

AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved February 6, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved February 6, 2026, from [Link]

-

Semantic Scholar. (n.d.). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Retrieved February 6, 2026, from [Link]

-

PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Retrieved February 6, 2026, from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1,2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-Bromo-4-fluorobenzohydrazide: Strategic Scaffold for Multi-Target Drug Design

Executive Summary: The Halogenated Advantage

In the realm of medicinal chemistry, 3-Bromo-4-fluorobenzohydrazide (CAS: N/A for specific hydrazide, derived from 3-bromo-4-fluorobenzoic acid) represents a "privileged structure"—a core molecular scaffold capable of serving as a ligand for a diverse array of biological targets. Its utility stems not merely from the reactive hydrazide group, but from the specific 3-bromo, 4-fluoro substitution pattern on the aromatic ring.

This guide analyzes the therapeutic potential of this scaffold, detailing how its electronic and steric properties drive interactions with key protein targets including Epidermal Growth Factor Receptor (EGFR) , Cyclooxygenases (COX) , and microbial enzymes. We provide actionable protocols for its synthesis and biological validation.

Pharmacophore Analysis: Why 3-Br, 4-F?

The 3-Bromo-4-fluorobenzohydrazide moiety offers a unique tripartite advantage in drug design, influencing pharmacokinetics (PK) and pharmacodynamics (PD).

| Structural Feature | Physicochemical Effect | Biological Consequence |

| Hydrazide Linker (-CONHNH₂) | H-bond donor/acceptor; Metal chelation | Critical for binding active site residues (e.g., Serine, Histidine) or chelating metalloenzyme ions (e.g., Ni²⁺ in Urease). |

| 4-Fluoro (-F) | High electronegativity; Metabolic blocking | Prevents oxidative metabolism at the para-position (blocking CYP450 attack); mimics Hydrogen sterically but alters electronics. |

| 3-Bromo (-Br) | Lipophilicity; Halogen bonding | Increases LogP for membrane permeability; acts as a halogen bond donor (σ-hole) to backbone carbonyls in target proteins. |

Primary Therapeutic Targets

Research indicates that derivatives synthesized from 3-Bromo-4-fluorobenzohydrazide target three primary biological systems.

Epidermal Growth Factor Receptor (EGFR) – Oncology

Benzohydrazide derivatives have emerged as potent inhibitors of EGFR tyrosine kinase, a driver in non-small cell lung cancer (NSCLC).[1]

-

Mechanism: The hydrazide motif often forms hydrogen bonds with the hinge region of the kinase domain (Met793). The 3-Br-4-F phenyl ring occupies the hydrophobic pocket, where the bromine atom can engage in halogen bonding with gatekeeper residues, enhancing affinity over non-halogenated analogs.

-

Evidence: Studies on benzohydrazide-dihydropyrazole hybrids demonstrate IC₅₀ values in the nanomolar range against EGFR-overexpressing cell lines (e.g., A549, MCF-7) [1].[1]

Cyclooxygenase-2 (COX-2) – Inflammation

Cyclization of 3-Bromo-4-fluorobenzohydrazide into 1,3,4-oxadiazoles or 1,2,4-triazoles yields compounds with significant anti-inflammatory profiles.

-

Mechanism: These heterocycles mimic the cyclic structure of coxibs (e.g., Celecoxib). The 4-fluoro substituent is critical for selectivity, reducing gastrointestinal toxicity associated with COX-1 inhibition.

-

Causality: The 3-bromo group provides the necessary steric bulk to fill the extra hydrophobic channel present in COX-2 but absent in COX-1 [2].

Microbial Enzymes (SDH & DNA Gyrase) – Infectious Disease

Hydrazone derivatives (Schiff bases) of this scaffold exhibit broad-spectrum antimicrobial activity.

-

Target: Succinate Dehydrogenase (SDH) in fungi and DNA Gyrase in bacteria.

-

Mechanism: The hydrazide nitrogen atoms coordinate with metal centers or active site residues, disrupting the electron transport chain (SDH) or DNA replication (Gyrase). The lipophilic halogenated ring facilitates penetration through the bacterial cell wall [3].

Systems Biology Visualization

The following diagram illustrates the synthetic divergence of the scaffold and the downstream signaling pathways engaged by its derivatives.

Figure 1: Synthetic divergence of 3-Bromo-4-fluorobenzohydrazide and downstream biological impact.

Experimental Protocols

To validate the therapeutic potential of this scaffold, the following self-validating protocols are recommended.

Synthesis of 3-Bromo-4-fluorobenzohydrazide

Objective: Isolate the core scaffold from the parent acid.

-

Esterification: Reflux 3-bromo-4-fluorobenzoic acid (10 mmol) with absolute ethanol (30 mL) and conc. H₂SO₄ (0.5 mL) for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to obtain ethyl 3-bromo-4-fluorobenzoate.

-

Hydrazinolysis: Dissolve the ester (10 mmol) in ethanol (20 mL). Add Hydrazine hydrate (99%, 50 mmol) dropwise.

-

Reflux: Heat at 80°C for 6–8 hours. A solid precipitate typically forms upon cooling.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

-

Validation: Melting point should be sharp. IR spectrum must show doublet -NH₂ peaks around 3200–3300 cm⁻¹ and Amide I (C=O) at ~1650 cm⁻¹.